An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer
An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 15(S)-Latanoprost. As a stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant interest for structure-activity relationship studies and in the development of novel prostaglandin analogues.
Chemical Structure and Identification
15(S)-Latanoprost is a synthetic prostaglandin F2α analogue and the C-15 epimer of Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly influences its biological activity.
| Identifier | Value |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1][2] |
| Synonyms | 15-epi-Latanoprost, Latanoprost Impurity E, Latanoprost USP Related Compound B[2][3][4][5] |
| CAS Number | 145773-22-4[1][3][4] |
| Molecular Formula | C₂₆H₄₀O₅[1][3][4][6] |
| SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO[2] |
| InChI Key | GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7] |
Physicochemical Properties
A summary of the key physicochemical properties of 15(S)-Latanoprost is provided below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific stereoisomer.
| Property | Value | Source |
| Molecular Weight | 432.6 g/mol | [1][4][6] |
| Appearance | Liquid, Colourless Oil | [1] |
| Purity | >95% | [1] |
| Boiling Point (Predicted) | 573.4 ± 50.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | DMF: 100 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLDMSO:PBS (1:12): 80 µg/mL | [3] |
Biological Activity and Signaling Pathway
15(S)-Latanoprost, like its 15(R) counterpart, is an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15 position results in a lower binding affinity and reduced potency compared to Latanoprost. The free acid form of 15(S)-Latanoprost has an IC₅₀ value of 24 nM in a cat iris sphincter muscle binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8] Despite its lower potency, topical administration of 15(S)-Latanoprost has been shown to reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]
Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow and a reduction in IOP.
Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its neuroprotective effects in glaucoma.
Caption: Signaling pathway of 15(S)-Latanoprost via the FP receptor.
Experimental Protocols
Synthesis of 15(S)-Latanoprost
The synthesis of 15(S)-Latanoprost is often achieved as part of the synthesis of Latanoprost, where it is formed as a diastereomeric impurity. The Corey lactone is a common starting material for the synthesis of prostaglandins. The general strategy involves the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or reaction conditions would be employed compared to the synthesis of the 15(R)-isomer (Latanoprost).
Illustrative Synthetic Scheme (Conceptual):
-
Starting Material: Corey lactone diol.
-
Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are protected, for example, as tetrahydropyranyl (THP) ethers.
-
Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).
-
Wittig Reaction: The α-side chain is introduced via a Wittig reaction.
-
Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
-
Second Wittig Reaction: The ω-side chain containing the phenyl group and a ketone at the C-15 position is introduced.
-
Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the stereochemistry. For 15(S)-Latanoprost, a specific reducing agent that favors the formation of the (S)-alcohol would be used.
-
Esterification: The carboxylic acid is esterified with isopropyl iodide.
-
Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.
Purification by High-Performance Liquid Chromatography (HPLC)
As 15(S)-Latanoprost is often an impurity in Latanoprost preparations, HPLC is the method of choice for its separation and purification.
Example HPLC Method:
-
Column: NH₂ column
-
Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.
-
Detection: UV at an appropriate wavelength.
This method has been shown to achieve baseline separation of Latanoprost, 15(S)-Latanoprost, and the 5,6-trans-Latanoprost isomer.
Characterization
The structure of 15(S)-Latanoprost can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and carbons near the C-15 chiral center.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester (C=O), and the phenyl ring.
FP Receptor Binding Assay
This assay is performed to determine the binding affinity of 15(S)-Latanoprost to the FP receptor.
Protocol Outline:
-
Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF₂α, is used as the ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled 15(S)-Latanoprost (the competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for an FP receptor binding assay.
Conclusion
15(S)-Latanoprost serves as a crucial tool for understanding the stereochemical requirements for prostaglandin FP receptor activation and for the development of more selective and potent antiglaucoma agents. This in-depth technical guide provides foundational knowledge for researchers and drug development professionals working with this important stereoisomer. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation in the field of prostaglandin research.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. tdcommons.org [tdcommons.org]
